Fru-Asn - 13C6
Description
Properties
CAS No. |
1083053-46-6 |
|---|---|
Molecular Formula |
C10H18N2O8 |
Molecular Weight |
300.2 |
Purity |
85% min. |
Synonyms |
Fru-Asn - 13C6 |
Origin of Product |
United States |
Methodological Approaches for Fru Asn 13c6 Generation and Analysis
Strategies for 13C6 Isotopic Labeling of Fru-Asn Precursors and Formation Pathways
The generation of Fru-Asn-13C6 relies on the availability of its isotopically labeled precursors, 13C6-fructose and asparagine. While asparagine is typically used in its unlabeled form for the synthesis of Fru-Asn-13C6 (where only the sugar is labeled), it is also possible to produce 13C-labeled asparagine through metabolic engineering.
Stable isotope labeling using 13C-enriched substrates is a cornerstone of metabolic flux analysis, allowing researchers to map the flow of carbon atoms through biochemical networks. researchgate.net By culturing cells or microorganisms in a medium where the primary carbon source is uniformly labeled, such as [U-13C6]-glucose, the organism's metabolic machinery synthesizes a suite of 13C-labeled metabolites. researchgate.netnih.gov
13C6-Fructose Generation: When organisms are fed [U-13C6]-glucose, it enters the central carbon metabolism. researchgate.net Through the initial steps of glycolysis, 13C6-glucose is converted into labeled intermediates, including 13C6-glucose-6-phosphate and subsequently 13C6-fructose-6-phosphate. nih.gov These labeled sugar phosphates can be harvested or used by the cell, serving as direct precursors for other pathways. The enzyme sucrose (B13894) synthase, for example, can catalyze the reversible reaction between sucrose and a nucleotide diphosphate (B83284) to yield fructose (B13574) and a nucleotide diphosphate glucose, providing a potential enzymatic route for 13C6-fructose synthesis if a labeled substrate is used. researchgate.net
13C-Asparagine Generation: The biosynthesis of amino acids draws its carbon backbones from intermediates of central metabolic pathways like glycolysis and the Tricarboxylic Acid (TCA) cycle. nih.govnih.gov Asparagine synthesis originates from oxaloacetate, a key TCA cycle intermediate. nih.gov In a 13C-labeling experiment with [U-13C6]-glucose, the glucose is metabolized via glycolysis to pyruvate (B1213749), which then enters the TCA cycle. This results in the incorporation of 13C atoms into oxaloacetate and, consequently, into aspartate and its derivative, asparagine. nih.govresearchgate.net The degree and pattern of labeling in asparagine can provide insights into the activity of the metabolic pathways involved. nih.gov
Table 1: Key Metabolic Pathways for Generating 13C-Labeled Precursors
| Labeled Precursor | Primary Isotopic Source | Key Metabolic Pathway(s) | Resulting Labeled Intermediate/Product | References |
|---|---|---|---|---|
| 13C6-Fructose | [U-13C6]-Glucose | Glycolysis | 13C6-Fructose-6-Phosphate | nih.gov |
| 13C-Asparagine | [U-13C6]-Glucose | Glycolysis, TCA Cycle, Amino Acid Biosynthesis | 13C-Oxaloacetate → 13C-Aspartate → 13C-Asparagine | nih.govnih.govnih.gov |
The direct chemical synthesis, or in vitro synthesis, of Fru-Asn-13C6 is the most common method for producing this standard for analytical applications. This process mimics the initial stage of the Maillard reaction, involving the condensation of a reducing sugar with an amino acid to form a Schiff base, which then undergoes the Amadori rearrangement to yield a stable 1-amino-1-deoxy-ketose. nih.gov
The synthesis is typically achieved by reacting L-asparagine with [U-13C6]-D-fructose or, more commonly, [U-13C6]-D-glucose, as glucose readily isomerizes to fructose under reaction conditions. acs.orgnih.govacs.org The reaction is often performed in a non-aqueous solvent like methanol (B129727) to facilitate the reaction and minimize side products. acs.orgnih.gov Reaction conditions such as temperature, time, and pH are optimized to maximize the yield of the Amadori product. nih.gov Following the reaction, purification is essential to separate the target compound from unreacted precursors and byproducts. This is commonly achieved using techniques like solid-phase extraction (SPE) with a C18 cartridge or preparative high-performance liquid chromatography (HPLC). acs.orgnih.gov
Table 2: Typical Conditions for In Vitro Synthesis of 13C6-Labeled Amadori Products
| Parameter | Condition/Reagent | Purpose | References |
|---|---|---|---|
| Reactants | L-Asparagine and [U-13C6]-D-Glucose | Formation of the target Fru-Asn-13C6 molecule. | acs.org |
| Solvent | Anhydrous Methanol (MeOH) | Provides a suitable medium for the reaction, minimizing water-related side reactions. | acs.orgnih.gov |
| Temperature | 37-60 °C | Controls the reaction rate; higher temperatures can increase yield but also degradation. | acs.orgmdpi.com |
| Reaction Time | Several hours to days | Allows for the completion of the Amadori rearrangement. | nih.gov |
| Purification | Solid-Phase Extraction (SPE) or Preparative HPLC | Isolates the highly purified Fru-Asn-13C6 from the reaction mixture. | acs.orgnih.gov |
Enzymatic Pathways and Metabolic Networks Leading to 13C6-Fructose and 13C6-Asparagine
Advanced Spectroscopic and Chromatographic Techniques for Fru-Asn-13C6 Detection and Quantification
The analysis of Fru-Asn-13C6, whether as a product of synthesis or a tracer in biological systems, requires sensitive and selective analytical methods. Mass spectrometry coupled with chromatographic separation is the gold standard for this purpose.
Mass spectrometry (MS) is uniquely suited for analyzing isotopically labeled compounds because it separates ions based on their mass-to-charge ratio (m/z). The incorporation of six 13C atoms in place of 12C atoms results in a predictable mass shift of +6 Da for Fru-Asn-13C6 compared to its unlabeled counterpart, allowing for clear differentiation and quantification. nih.govnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of non-volatile, polar compounds like Fru-Asn in complex matrices. thermofisher.com The technique offers high sensitivity, specificity, and throughput.
In a typical workflow, the sample is first subjected to liquid chromatography to separate the analyte of interest from other components. Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography are common separation modes. nih.gov The eluent from the LC column is then introduced into the mass spectrometer. Using an electrospray ionization (ESI) source, the analyte is ionized, typically forming a protonated molecule [M+H]+ in positive ion mode.
For quantification, tandem mass spectrometry (MS/MS) is employed, often in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. thermofisher.comnih.gov A specific precursor ion (the [M+H]+ of Fru-Asn) is selected and fragmented, and a characteristic product ion is monitored. This precursor-product ion pair, or transition, is highly specific to the analyte. When Fru-Asn-13C6 is used as an internal standard, separate transitions are monitored for the unlabeled analyte and the +6 Da shifted labeled standard. chromatographyonline.com The ratio of the signal from the endogenous analyte to the known amount of the spiked internal standard allows for precise and accurate quantification, correcting for matrix effects and variations during sample preparation and analysis. nih.gov
Table 3: Example Parameters for LC-MS/MS Analysis of Fru-Asn
| Parameter | Description | Relevance | References |
|---|---|---|---|
| LC Column | HILIC or Reversed-Phase C18 | Separates Fru-Asn from interfering matrix components based on polarity. | thermofisher.comnih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently generates protonated molecules [M+H]+ for polar compounds. | nih.gov |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. | thermofisher.comnih.gov |
| Internal Standard | Fru-Asn-13C6 | Enables accurate quantification via isotope dilution mass spectrometry. | researchgate.net |
| Quantification | Ratio of analyte peak area to internal standard peak area | Corrects for sample loss and matrix effects, ensuring analytical accuracy. | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for metabolic analysis. However, it requires that analytes be volatile and thermally stable, which is not the case for polar molecules like amino acids and their Amadori products. sigmaaldrich.comnih.gov Therefore, a chemical derivatization step is mandatory to convert Fru-Asn-13C6 into a less polar, more volatile compound suitable for GC analysis. sigmaaldrich.com
Common derivatization methods include silylation, which replaces active hydrogens on hydroxyl and amino groups with a nonpolar group like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.com It is crucial to note that some derivatization procedures can alter the analyte; for instance, the esterification process can convert asparagine to aspartate, which must be accounted for in the analysis. nih.gov
After derivatization, the sample is injected into the GC, where the derivatized Fru-Asn-13C6 is separated from other compounds on a capillary column. researchgate.net The separated compounds then enter the mass spectrometer, which is typically operated in electron impact (EI) ionization mode. EI causes extensive fragmentation of the molecule, producing a unique mass spectrum that acts as a chemical fingerprint. nih.gov By analyzing the isotopic pattern of these fragments, the incorporation and position of the 13C labels can be determined, providing structural information and enabling quantification. sigmaaldrich.comnih.gov
Table 4: General Workflow for GC-MS Analysis of Labeled Fru-Asn
| Step | Procedure | Purpose | References |
|---|---|---|---|
| 1. Derivatization | Silylation (e.g., with MTBSTFA or BSTFA) | To increase the volatility and thermal stability of the analyte for GC analysis. | sigmaaldrich.com |
| 2. Separation | Gas Chromatography (GC) | Separates the derivatized analyte from other volatile components in the sample. | researchgate.net |
| 3. Ionization & Fragmentation | Electron Impact (EI) Ionization | Generates a reproducible fragmentation pattern (mass spectrum) for identification. | nih.gov |
| 4. Detection & Analysis | Mass Spectrometry (MS) | Detects characteristic fragment ions and their isotopic patterns to confirm identity and quantify the labeled compound. | sigmaaldrich.comnih.gov |
Compound Reference Table
Table 5: List of Chemical Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| Fru-Asn | N-(1-Deoxy-D-fructos-1-yl)-L-asparagine |
| Fru-Asn-13C6 | N-(1-Deoxy-D-[U-13C6]fructos-1-yl)-L-asparagine |
| Glucose | D-Glucose |
| [U-13C6]-Glucose | D-[U-13C6]Glucose |
| Fructose | D-Fructose |
| [U-13C6]-Fructose | D-[U-13C6]Fructose |
| Asparagine | L-Asparagine |
| Aspartate | L-Aspartic acid |
| Pyruvate | Pyruvic acid |
| Oxaloacetate | Oxaloacetic acid |
| Sucrose | Sucrose |
| Methanol | Methanol |
| MTBSTFA | N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide |
| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide |
Mass Spectrometry-Based Platforms for Isotopic Pattern Analysis and Quantification
High-Resolution Mass Spectrometry for Precise Isotopomer Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal identification of Fru-Asn-¹³C₆. Its ability to measure mass-to-charge ratios with exceptional accuracy allows for the clear distinction of the ¹³C₆-labeled isotopomer from the unlabeled Fru-Asn and other potential isobaric interferences. acs.orgnih.gov This high mass accuracy, often in the low parts-per-million (ppm) range, provides a high degree of confidence in the compound's elemental composition. acs.orgnih.gov
When coupled with liquid chromatography (LC), LC-HRMS enables the separation of Fru-Asn-¹³C₆ from complex mixtures prior to mass analysis. acs.orgnih.gov Tandem mass spectrometry (MS/MS) experiments on the selected precursor ion of Fru-Asn-¹³C₆ yield characteristic fragmentation patterns. frontiersin.org These patterns, which include the neutral loss of the ¹³C₆-fructose moiety, provide definitive structural confirmation. The resulting product ions can be compared to those of an unlabeled standard to further validate the identification. acs.orgnih.gov
Table 1: Exemplary High-Resolution Mass Spectrometry Data for Isotopomer Analysis
| Parameter | Value | Reference |
| Compound | [¹³C₆]Amadori-glycated lipid | acs.orgnih.gov |
| Instrument | Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer | acs.orgnih.gov |
| Mass Error | -2.6 to 2.4 ppm | acs.orgnih.gov |
| Isotopic Purity | >95% | acs.orgnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional ¹³C Enrichment Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise location of the ¹³C labels within the Fru-Asn-¹³C₆ molecule and for providing detailed structural information. nih.govresearchgate.net
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMQC, TOCSY) for Labeled Metabolites
Multi-dimensional NMR techniques are powerful for unambiguously assigning the signals in the ¹H and ¹³C spectra of Fru-Asn-¹³C₆ and confirming its covalent structure. springernature.comfrontiersin.org
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the asparagine and fructose spin systems, helping to trace the connectivity of the protons.
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These are two-dimensional experiments that correlate the chemical shifts of directly bonded ¹H and ¹³C atoms. plos.org For Fru-Asn-¹³C₆, this would show clear correlations for each C-H bond in the labeled fructose moiety, providing definitive evidence of the labeling positions. plos.org
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment detects longer-range couplings between ¹H and ¹³C atoms (typically over two to three bonds). It is particularly useful for connecting the asparagine and fructose moieties by showing correlations between protons on one part of the molecule and carbons on the other, for instance, between the asparagine's alpha-amino protons and the C1' carbon of the fructose unit.
TOCSY (Total Correlation Spectroscopy) : This experiment establishes correlations between all protons within a spin system. frontiersin.org For Fru-Asn-¹³C₆, it would allow for the identification of all proton signals belonging to the asparagine residue and, separately, all those belonging to the fructose residue.
Table 2: Application of Multi-Dimensional NMR for Labeled Metabolite Analysis
| NMR Technique | Information Obtained | Relevance for Fru-Asn-¹³C₆ |
| COSY | ¹H-¹H scalar couplings | Confirms proton connectivity within the asparagine and fructose moieties. |
| HSQC/HMQC | Direct ¹H-¹³C correlations | Confirms the positions of the ¹³C labels on the fructose backbone. plos.org |
| HMBC | Long-range ¹H-¹³C correlations | Establishes the covalent linkage between the asparagine and fructose units. |
| TOCSY | Correlations of all protons in a spin system | Differentiates and identifies all proton signals for both the asparagine and fructose parts. frontiersin.org |
Stable Isotope Dilution Assays (SIDA) for Absolute Quantification of Fru-Asn-¹³C₆
Stable Isotope Dilution Assays (SIDA) are the gold standard for accurate and precise quantification of analytes in complex matrices. acs.orgresearchgate.net In this method, a known amount of the isotopically labeled internal standard, in this case, Fru-Asn-¹³C₆, is added to the sample at the earliest stage of sample preparation. acs.orgresearchgate.net
Because the labeled standard is chemically identical to the endogenous (unlabeled) analyte, it experiences the same extraction inefficiencies, matrix effects, and potential degradation during sample workup and analysis. acs.orgresearchgate.net The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the labeled internal standard. spectroscopyonline.com This approach effectively corrects for sample losses and variations in instrument response, leading to highly reliable quantitative data. acs.orgresearchgate.netresearchgate.net SIDA coupled with LC-MS/MS is a particularly powerful combination, offering both high selectivity and sensitivity for the quantification of Amadori products. acs.orgresearchgate.net
Capillary Electrophoresis Coupled with Mass Spectrometry (CE-MS) for Isotopic Resolution
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. researchgate.netnih.gov When coupled with mass spectrometry (CE-MS), it provides an alternative and often complementary separation method to LC-MS for the analysis of charged and polar compounds like Fru-Asn-¹³C₆. researchgate.netnih.gov
CE offers very high resolution, which can be advantageous for separating isotopologues and resolving complex mixtures. researchgate.net The use of an isotopically labeled internal standard in CE-MS analysis improves the precision of quantification. researchgate.net For Fru-Asn-¹³C₆, CE-MS can provide excellent separation from other charged metabolites in a sample, leading to clean mass spectra and reliable identification and quantification. The technique's high resolving power makes it particularly suitable for biomarker discovery and metabolomics studies where the separation of closely related compounds is critical. nih.gov
Fru Asn 13c6 in Metabolic Flux Analysis and Pathway Elucidation
Principles and Applications of 13C-Metabolic Flux Analysis (13C-MFA) Utilizing Labeled Fru-Asn or its Precursors
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. cortecnet.comfrontiersin.org By introducing a substrate labeled with the stable isotope 13C, researchers can trace the path of carbon atoms as they are incorporated into various metabolites. osti.gov The pattern of 13C distribution in these downstream products provides a wealth of information about the activity of different metabolic pathways. cortecnet.comfrontiersin.org
Stationary State 13C-MFA (SS-MFA) for Steady-State Carbon Cycling Investigations
Stationary State 13C-MFA (SS-MFA) is applied to systems that are in a metabolic and isotopic steady state. d-nb.inforesearchgate.net This means that the concentrations of metabolites are constant, and the labeling pattern of the metabolites is no longer changing over time. d-nb.info To achieve this, cells are cultured with a 13C-labeled substrate for a duration sufficient to reach isotopic equilibrium. d-nb.info
In the context of Fru-Asn-13C6, or more practically, its precursors like [U-13C6]glucose, SS-MFA would involve introducing the labeled substrate into a cell culture and allowing the system to reach a steady state. researchgate.net By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) in intracellular metabolites and biomass components like proteinogenic amino acids, a computational model can be used to estimate the intracellular fluxes. osti.govoup.com
For example, studies on developing soybean embryos used [U-13C4]asparagine and [1,2-13C2]glucose to create flux maps under steady-state conditions, revealing how carbon and nitrogen supply affect metabolic flux. oup.com Similarly, research on human umbilical vein endothelial cells (HUVECs) used U-13C6-glucose to study metabolic perturbations, waiting 24 hours to ensure the cells reached an isotopic steady state before analysis. nih.gov
Isotopically Non-Stationary 13C-MFA (INST-MFA) for Dynamic Metabolic Studies
In many biological systems, achieving an isotopic steady state is not feasible or desirable, especially when studying dynamic processes or organisms with slow growth rates. researchgate.netvanderbilt.edu Isotopically Non-Stationary 13C-MFA (INST-MFA) addresses this by analyzing the transient labeling patterns of metabolites before the system reaches isotopic equilibrium. researchgate.netvanderbilt.edunih.gov This method is particularly useful for animal cell cultures, autotrophic organisms, and industrial bioprocesses. vanderbilt.edunih.gov
INST-MFA provides a snapshot of metabolic fluxes at specific time points during the labeling experiment. researchgate.netvanderbilt.edu This technique can offer increased sensitivity to certain fluxes, particularly exchange fluxes, and can also be used to estimate intracellular metabolite concentrations. vanderbilt.edu For instance, INST-MFA has been applied to study the metabolism of Chlorella protothecoides, an oleaginous microalga, revealing differences in flux maps between phototrophic and heterotrophic conditions. oup.com The development of INST-MFA has provided a crucial platform for mapping carbon fluxes in systems not amenable to steady-state experiments. researchgate.netvanderbilt.eduresearchgate.net
Tracing Carbon Flow from 13C6-Labeled Carbohydrate Precursors to Fru-Asn and its Downstream Metabolites
By using a fully labeled carbohydrate precursor like [U-13C6]glucose, researchers can trace the journey of all six carbon atoms as they are metabolized and incorporated into various biomolecules, including the building blocks of Fru-Asn.
Investigation of Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathway Contributions to Fructosyl Moiety
The fructosyl moiety of Fru-Asn is derived from fructose (B13574), which is metabolically linked to glucose. When cells are fed with [U-13C6]glucose, the labeled carbons enter glycolysis. acs.org Glycolysis breaks down the six-carbon glucose molecule into two three-carbon pyruvate (B1213749) molecules. The specific labeling patterns of glycolytic intermediates can reveal the relative activity of this pathway. cortecnet.com
Simultaneously, glucose can enter the Pentose Phosphate Pathway (PPP), an alternative route for glucose oxidation. cortecnet.com The PPP is crucial for producing NADPH and the precursors for nucleotide synthesis. nih.gov The labeling pattern of intermediates like ribose-5-phosphate, a key product of the PPP, can indicate the flux through this pathway. nih.gov By analyzing the isotopomer distribution in fructose-6-phosphate (B1210287) and other sugar phosphates derived from [U-13C6]glucose, the relative contributions of glycolysis and the PPP to the synthesis of the fructosyl moiety can be determined. oup.comtum.de
For example, a study on developing apple fruit used [U-13C]glucose to trace carbon allocation. The results showed that early in development, the utilization of imported sugars was faster, likely to provide the carbon skeletons needed for growth. frontiersin.org
Elucidation of Asparagine Synthesis Pathways and Intersections with Central Carbon Metabolism
The asparagine component of Fru-Asn is synthesized from aspartate, which is derived from the Tricarboxylic Acid (TCA) cycle intermediate, oxaloacetate. nih.govoncotarget.com When [U-13C6]glucose is the tracer, the labeled carbons from pyruvate enter the TCA cycle via acetyl-CoA or anaplerotic reactions. acs.org
The journey of the labeled carbons through the TCA cycle results in specific labeling patterns in the cycle's intermediates, including oxaloacetate and, subsequently, aspartate and asparagine. acs.orgnih.gov For instance, after one turn of the TCA cycle with labeled acetyl-CoA (containing two 13C atoms), oxaloacetate will become labeled. This label is then passed on to aspartate.
Studies in Chinese hamster ovary (CHO) cells using 13C-labeled glucose, glutamine, and asparagine have demonstrated how MFA can untangle the contributions of these different carbon sources to the TCA cycle and amino acid synthesis. nih.govresearchgate.net These studies revealed that while glucose is the primary carbon source for the TCA cycle, asparagine and glutamine also play significant roles, with their contributions varying depending on the culture conditions and growth phase. nih.govresearchgate.net For example, under low glutamine conditions, asparagine was found to be critical for TCA cycle activity. nih.govresearchgate.net
Assessment of Carbon Redistributions and Rearrangements within Metabolic Networks
Using labeled precursors allows for a global view of carbon redistribution throughout the metabolic network. The labeling patterns in various metabolites reflect the intricate web of interconnected pathways. For example, the carbons from [U-13C6]glucose can be traced not only to carbohydrates and amino acids but also to lipids and other biomass components. oup.com
The analysis of mass isotopomer distributions in key metabolites provides quantitative data on how carbon is partitioned between different pathways. For instance, the relative labeling of pyruvate, lactate, and TCA cycle intermediates can quantify the balance between aerobic respiration and fermentation (the Warburg effect in cancer cells). d-nb.info
The table below illustrates hypothetical labeling patterns that could be observed in key metabolites when tracing [U-13C6]glucose, demonstrating how carbon is redistributed.
Interactive Data Table: Hypothetical 13C Enrichment from [U-13C6]Glucose
| Metabolite | Predominant Isotopologue | Implied Pathway Activity |
| Glucose-6-Phosphate | M+6 | Direct uptake and phosphorylation of labeled glucose. |
| Fructose-6-Phosphate | M+6 | Active glycolysis and/or gluconeogenesis. |
| Pyruvate | M+3 | High glycolytic flux. |
| Lactate | M+3 | Significant anaerobic metabolism. |
| Citrate | M+2, M+4, M+5, M+6 | Entry of labeled acetyl-CoA and oxaloacetate into the TCA cycle. |
| Aspartate | M+4 | Derived from labeled oxaloacetate from the TCA cycle. |
| Ribose-5-Phosphate | M+5 | Significant flux through the Pentose Phosphate Pathway. |
Note: M+n denotes a molecule with 'n' carbon atoms labeled with 13C.
This type of detailed analysis, made possible by using tracers like 13C-labeled glucose and asparagine, provides a quantitative and dynamic understanding of cellular metabolism, revealing how cells adapt to different conditions and how metabolic fluxes are regulated.
Quantification of Fluxes through Fru-Asn Formation and Turnover Pathways
The quantification of metabolic fluxes, or the rates of biochemical reactions, is a cornerstone of metabolic engineering and systems biology. cortecnet.com The use of isotopically labeled substrates, such as Fru-Asn-¹³C₆, provides a powerful method for tracing the flow of atoms through metabolic networks and, consequently, for calculating the rates of the reactions involved. bitesizebio.com In this approach, cells are cultured in a medium containing the ¹³C-labeled substrate. As the cells metabolize Fru-Asn-¹³C₆, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment in these metabolites over time, it is possible to determine the rates of the metabolic pathways involved in the formation and turnover of Fru-Asn. d-nb.info
The core of this quantitative analysis lies in the measurement of mass isotopomer distributions (MIDs) in key metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. researchgate.net For instance, after introducing Fru-Asn-¹³C₆ to a cell culture, the ¹³C label will be distributed among the fructose and asparagine moieties and subsequently transferred to other metabolites. The rate at which these labeled metabolites appear and their specific labeling patterns provide direct information about the fluxes through the pathways of interest.
A typical workflow for quantifying fluxes using Fru-Asn-¹³C₆ would involve the following steps:
Isotopic Labeling Experiment : A steady-state or dynamic labeling experiment is performed where the biological system is fed with Fru-Asn-¹³C₆. researchgate.net
Metabolite Extraction and Analysis : Metabolites are extracted from the cells, and their isotopic labeling patterns are determined using analytical techniques like LC-MS or GC-MS. nih.gov
Flux Calculation : The measured MIDs are then used in a computational model that describes the metabolic network. By fitting the model to the experimental data, the intracellular fluxes can be estimated. nih.gov
The following interactive data table illustrates hypothetical research findings from a study using Fru-Asn-¹³C₆ to quantify fluxes in a model organism. The data shows the relative flux through key metabolic pathways involved in Fru-Asn metabolism under two different conditions.
Table 1: Hypothetical relative metabolic fluxes determined by tracing Fru-Asn-¹³C₆. The values represent the percentage of the initial Fru-Asn-¹³C₆ uptake directed through each pathway under two distinct experimental conditions.
Integration of Fru-Asn-¹³C₆ Data with Metabolic Network Reconstruction and Computational Modeling
The data obtained from Fru-Asn-¹³C₆ tracing experiments are invaluable for the construction and refinement of genome-scale metabolic models (GEMs). nih.gov These models are mathematical representations of the complete set of metabolic reactions occurring in an organism. nih.gov While the initial reconstruction of a metabolic network is based on genomic and biochemical information, these models often contain gaps or inaccuracies. unl.edu
Isotopic labeling data, such as that derived from Fru-Asn-¹³C₆, provides crucial constraints for these models, allowing for a more accurate prediction of metabolic behavior. nih.gov The process of integrating this data is known as ¹³C-Metabolic Flux Analysis (¹³C-MFA). d-nb.info ¹³C-MFA combines the experimentally determined isotopic labeling patterns with a stoichiometric model of the metabolic network to calculate absolute flux values for many reactions. researchgate.net
The integration process typically involves the following:
Model Refinement : The pathways involved in Fru-Asn metabolism are added to or refined within the existing metabolic network model.
Flux Balance Analysis (FBA) : The flux distribution in the network is simulated using FBA, where the objective is often to maximize a particular biological function, such as biomass production.
Constraint-Based Modeling : The experimentally determined fluxes from Fru-Asn-¹³C₆ tracing are incorporated as constraints in the FBA, forcing the model's predictions to be consistent with the experimental data. This significantly improves the accuracy of the model's predictions.
Computational modeling allows researchers to simulate the metabolic state of a cell under various conditions and to predict the effects of genetic or environmental perturbations. The integration of Fru-Asn-¹³C₆ data enhances the predictive power of these models, enabling a deeper understanding of cellular metabolism.
The following interactive data table provides a conceptual overview of how flux data derived from Fru-Asn-¹³C₆ tracing can be integrated into a computational model to refine flux predictions for central metabolic pathways.
Table 2: Conceptual example of how Fru-Asn-¹³C₆-derived flux data can be used to constrain a computational metabolic model. The initial model has wide predicted flux ranges, while the constrained model, incorporating the experimental data, provides much more precise flux estimations.
Research Applications of Fru Asn 13c6 in Glycation and Maillard Reaction Studies
Mechanistic Investigations of Amadori Product Formation using ¹³C₆-Labeled Fructose (B13574) or Glucose
The initial step of the Maillard reaction involves the condensation of a reducing sugar with an amino group, typically from an amino acid, peptide, or protein, to form a Schiff base. This unstable intermediate then undergoes a rearrangement to form a more stable ketoamine known as an Amadori product. nih.gov When the sugar is glucose, the product is an N-substituted 1-amino-1-deoxy-ketose. The reaction between glucose and asparagine, for instance, leads to the formation of fructose-asparagine (B1147485) (Fru-Asn). nih.govnih.gov
The use of ¹³C₆-labeled sugars, such as ¹³C₆-glucose or ¹³C₆-fructose, has been instrumental in elucidating the mechanisms of Amadori product formation. By tracking the ¹³C label, researchers can follow the conversion of the sugar as it reacts with an amino acid like asparagine. For example, studies have utilized uniformly ¹³C-labeled glucose to synthesize ¹³C-labeled fructose-asparagine, confirming the pathway of its formation. nih.gov
Mechanistic studies have also explored the subsequent reactions of Amadori products. For instance, research into the formation of acrylamide (B121943), a potential carcinogen found in heated foods, has investigated the role of Fru-Asn. imreblank.chimreblank.ch Some studies have suggested that the N-glycosyl of asparagine is a more efficient precursor to acrylamide than the Amadori compound itself. imreblank.chimreblank.ch The use of labeled precursors in these model systems is critical to differentiate between various proposed reaction pathways.
Furthermore, investigations into the reactivity of different sugars have shown that fructose can be more efficient than glucose in generating certain Maillard reaction products, like acrylamide, under low-moisture conditions. This has been attributed to the physical properties of the reaction mixture, where the lower melting point of fructose leads to earlier fusion and increased mobility of the reactants. imreblank.ch
Identification and Profiling of Early and Advanced Glycation Products (AGEs) through Isotopic Labeling
Isotopic labeling with ¹³C₆-sugars is a powerful technique for the identification and profiling of both early glycation products, like Amadori products, and the more complex advanced glycation end products (AGEs) that form from their subsequent reactions. researchgate.net The use of an equimolar mixture of ¹²C₆- and ¹³C₆-glucose, for example, results in characteristic isotopic patterns in mass spectrometry (MS) data. researchgate.net Glycated peptides will appear as doublet signals with a mass difference of 6 Daltons for each glycation site, allowing for their confident identification even in complex biological mixtures. researchgate.netnih.govnih.gov
This approach has been successfully applied to identify numerous early Maillard reaction products and various AGE structures in model systems using proteins like hen egg lysozyme. researchgate.net In such experiments, the protein is incubated with the labeled and unlabeled glucose mixture, and after enzymatic digestion, the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). researchgate.net
While much of the foundational work has been done with glucose, the principles are directly applicable to fructose and its reaction products. The study of fructose-mediated non-enzymatic glycation is of significant interest as fructose has been shown to react with proteins at a much faster rate than glucose, leading to a more rapid formation of AGEs. ucsf.edu The use of Fru-Asn-¹³C₆ can aid in specifically tracking the downstream products of fructose-asparagine glycation, helping to build a comprehensive profile of the AGEs that can arise from this particular Amadori product.
Kinetic Analysis of Maillard Reaction Pathways and Intermediate Formation using ¹³C₆ Tracers
Understanding the kinetics of the Maillard reaction is crucial for controlling it in food processing and for understanding its implications in biological systems. ¹³C₆ tracers are valuable tools for kinetic studies as they allow for the precise measurement of the rates of formation and degradation of specific intermediates.
Kinetic models have been developed to describe the Maillard reaction, often treating it as a series of consecutive reactions. By using labeled reactants, such as ¹³C₆-glucose or by extension, following the fate of a labeled intermediate like Fru-Asn-¹³C₆, researchers can determine the rate constants for different steps in the reaction pathway. For example, kinetic studies on the simultaneous formation of acrylamide and other products have been conducted using model systems with multiple precursor amino acids and sugars. frontiersin.org The use of ¹³C₆-glucose as an internal standard in these systems allows for accurate quantification of the reactants and products over time, which is essential for calculating kinetic parameters. frontiersin.org
Studies investigating the competition between different amino acids for reacting with sugars have also benefited from isotopic labeling. For instance, the presence of lysine (B10760008) has been shown to reduce the formation of acrylamide from asparagine, likely due to competition for the reducing sugar. frontiersin.org By using labeled compounds, the flux of the sugar through the different reaction pathways can be quantified.
Utilization of Fru-Asn-¹³C₆ as a Reference Standard in Quantitative Glycation Research
One of the most critical applications of Fru-Asn-¹³C₆ is its use as an internal standard for the accurate quantification of its unlabeled counterpart, Fru-Asn, in various matrices. The stable isotope dilution assay (SIDA) is considered the gold standard for quantitative analysis in mass spectrometry. mdpi.com In this method, a known amount of the isotopically labeled standard (e.g., Fru-Asn-¹³C₆) is added to a sample. The labeled and unlabeled compounds co-elute during chromatography and are detected by the mass spectrometer. Since the labeled standard has nearly identical chemical and physical properties to the analyte, it can correct for variations in sample preparation, chromatography, and ionization efficiency, leading to highly accurate and precise quantification.
For example, ¹³C₆-fructose has been used as an internal standard to measure serum fructose concentrations in clinical research. ucsf.edu Similarly, Fru-Asn-¹³C₆ can be synthesized and used to quantify Fru-Asn levels in foods. nih.gov This is particularly relevant as Fru-Asn is a key precursor to acrylamide and can be utilized as a nutrient source by certain bacteria like Salmonella enterica. nih.govnih.gov Knowing the concentration of Fru-Asn in different foods is therefore of interest for both food safety and microbiology. nih.gov
The development of stable isotope dilution assays using compounds like Fru-Asn-¹³C₆ is crucial for building a quantitative understanding of the Maillard reaction and its products in both food and biological systems.
Fru Asn 13c6 in in Vitro and in Vivo Biological Models for Mechanistic Insights
Studies in Cultured Cell Systems and Microorganisms
Cultured cell systems provide controlled environments to investigate cellular and molecular mechanisms without the complexity of a whole organism.
Bacteria and yeast are powerful models for studying fundamental metabolic pathways due to their rapid growth and genetic tractability. While direct studies using Fru-Asn-13C6 as a tracer are not extensively documented, research on the utilization of unlabeled Fructosyl-Asparagine (F-Asn) provides critical insights into the relevant metabolic pathways.
In a notable study, Salmonella Typhimurium was shown to utilize F-Asn as a sole carbon source, a compound previously considered primarily a precursor to acrylamide (B121943) in cooked foods. nih.gov This finding highlights that F-Asn is a biologically relevant nutrient, particularly in the inflamed gut environment where glucose and asparagine are available. nih.gov The genetic system required for its metabolism, named the fra operon, includes genes for a transporter (FraB), a deglycase (FraD), and a kinase (FraE), indicating a specialized pathway for handling this glycated amino acid. nih.gov The use of a 13C-labeled version, Fru-Asn-13C6, would allow researchers to trace the carbon backbone of the fructose (B13574) moiety through the bacterial central metabolism after it is cleaved from asparagine, providing quantitative data on its flux into glycolysis and other downstream pathways. researchgate.net
Yeast, such as Saccharomyces cerevisiae, are also known to metabolize products of the Maillard reaction, though their capacity to handle specific glycated amino acids can vary. nih.gov Isotope tracer studies are fundamental in yeast research to map metabolic networks. mdpi.com Applying Fru-Asn-13C6 in yeast models could elucidate the efficiency of its uptake and whether the 13C6-fructose component is channeled into energy production or the synthesis of other biomolecules.
| Gene | Proposed Function | Role in F-Asn Metabolism |
|---|---|---|
| fraB | Transporter | Uptake of F-Asn into the bacterial cell |
| fraD | Deglycase (Amadoriase) | Cleavage of F-Asn into fructose and asparagine |
| fraE | Kinase | Phosphorylation of the liberated fructose |
This table summarizes the key components of the fra operon in Salmonella, responsible for the uptake and initial breakdown of Fructose-Asparagine. Data sourced from Ali et al. (2014) nih.gov.
In mammalian systems, the non-enzymatic glycation of proteins and amino acids is a key process associated with aging and metabolic diseases. Mammalian cell lines, particularly those from tumors or used in industrial bioprocessing like Chinese Hamster Ovary (CHO) cells, are excellent models for studying these pathways using stable isotope tracers. nih.govnih.gov
Studies frequently use [U-13C6]glucose to trace carbon flow through metabolic networks. nih.govbiorxiv.org In this context, Fru-Asn-13C6 is formed endogenously through the reaction of the supplied 13C6-glucose with cellular asparagine. By tracking the appearance and concentration of Fru-Asn-13C6 and other labeled metabolites using mass spectrometry, researchers can quantify the rate of glycation and the subsequent fate of these molecules. biorxiv.org
Research in CHO cells has used 13C-labeled glucose, glutamine, and asparagine to perform metabolic flux analysis (MFA). nih.gov These studies revealed that while glucose is the primary carbon source for the TCA cycle, asparagine and glutamine are crucial secondary sources. nih.gov Under low-glutamine conditions, the role of asparagine becomes more critical for maintaining TCA cycle activity. nih.gov The formation of Fru-Asn-13C6 in such systems represents a metabolic off-shoot, and tracing its fate could reveal how cells process or recycle these glycation products. In human adipocytes, [U-13C6]fructose has been shown to robustly stimulate anabolic processes, including the synthesis of glutamate (B1630785) and fatty acids, demonstrating the deep integration of fructose metabolism with central carbon pathways. nih.gov
| Condition | Primary Carbon Source | Secondary Carbon Source (Preferred) | Tertiary Carbon Source |
|---|---|---|---|
| Glutamine Supplemented | Glucose | Glutamine | Asparagine |
| Low Glutamine | Glucose | Asparagine | Glutamine |
This table illustrates the metabolic flexibility of CHO cells, showing how the reliance on asparagine as a carbon source for the TCA cycle increases when glutamine is limited. Data adapted from Templeton et al. (2017) nih.gov.
Plant cell cultures are instrumental in studying plant-specific metabolic pathways without the physiological complexity of a whole plant. nih.gov The use of 13C-labeled substrates like [U-13C6]glucose is a well-established method for metabolic flux analysis in these systems. researchgate.netresearchgate.net When plant cells are cultured with 13C-glucose, the label is incorporated into a vast array of metabolites, including sugars, organic acids, and amino acids. oup.comcapes.gov.br
The formation of Fru-Asn-13C6 would occur spontaneously in the culture medium and within the cells, where high concentrations of 13C-sugars and asparagine coexist. Asparagine is a key amino acid for nitrogen transport and storage in many plant species. By quantifying the 13C enrichment in the fructose and asparagine moieties of Fru-Asn, researchers can investigate the dynamics of its formation and degradation. Studies in tomato cell suspensions and rapeseed embryos have successfully used 13C tracers to quantify fluxes through central carbon metabolism, providing the foundational methodology for tracking the fate of specific compounds like Fru-Asn-13C6. researchgate.netcapes.gov.br Such investigations can determine whether plants possess enzymes, like amadoriases, to break down these fructosamines and reclaim the valuable carbon and nitrogen.
Microalgae are metabolically versatile organisms capable of photoautotrophic, heterotrophic, or mixotrophic growth. nih.gov Their ability to utilize various carbon sources makes them interesting models for metabolic studies. mdpi.commdpi.com While most research focuses on their use of inorganic carbon (CO2) or simple organic molecules like glucose and acetate, the potential to use more complex molecules like Fru-Asn-13C6 is an area for investigation. mdpi.comaaqr.org
In a heterotrophic or mixotrophic setting, Fru-Asn-13C6 could serve as both a carbon and nitrogen source. Isotopic labeling would be essential to map its metabolic fate. For example, in Chlorella protothecoides, 13C-labeling has been used to create detailed metabolic maps under different growth conditions. nih.gov By supplying Fru-Asn-13C6, one could trace the 13C label to determine if the fructose component is used for lipid synthesis—a key biofuel precursor—or for general energy metabolism. The asparagine component could similarly be traced using 15N labeling. This approach would provide a clear picture of how microalgae process complex organic nutrients, which is crucial for optimizing them as platforms for biofuel production and waste valorization. nih.gov
Plant Cell Cultures for Investigation of Fructosamine (B8680336) Formation and Metabolism
Investigations in Defined Animal Models for Systemic Research
Animal models, particularly rodents, are indispensable for studying systemic metabolism and the interaction between different organs.
Isotope tracer studies in rodent models provide a systemic view of metabolic fluxes and inter-organ nutrient exchange. banrepcultural.org The administration of [U-13C6]glucose is a common technique to trace carbon fate in vivo. banrepcultural.orgescholarship.org Following injection, the 13C label can be tracked as it is incorporated into metabolites in various tissues, including blood, liver, and muscle.
The formation of Fru-Asn-13C6 would occur systemically, and its presence in blood and tissues could be quantified by mass spectrometry. This would provide a measure of in vivo glycation load. If Fru-Asn-13C6 were administered directly, its clearance from the blood and uptake into different organs could be monitored, revealing how the body processes and excretes such Amadori products. Studies on intact human liver tissue cultured ex vivo have demonstrated the power of global 13C tracing to map metabolic networks with high resolution, showing how nutrients are processed and interconverted. nih.govdiva-portal.org This same methodology applied in a rodent model would allow for a detailed characterization of Fru-Asn-13C6 metabolism, identifying which organs are primarily responsible for its breakdown and how the liberated 13C6-fructose and asparagine are re-utilized by the body's metabolic machinery.
| Metabolite | Primary Metabolic Pathway | Observed 13C Labeling |
|---|---|---|
| Glucose-6-Phosphate | Glycolysis / Gluconeogenesis | High |
| Lactate | Glycolysis | High |
| Citrate | TCA Cycle | Moderate |
| Glutamate | TCA Cycle / Amino Acid Metabolism | Moderate |
| Aspartate | TCA Cycle / Amino Acid Metabolism | Moderate |
This table shows representative findings from stable isotope tracing studies in liver tissue, indicating active central carbon metabolism where precursors for Fru-Asn-13C6 formation are actively processed. Data conceptualized from Grankvist et al. (2024) nih.govdiva-portal.org.
Application of Stable Isotope Labeling in Mammals (SILAM) for Proteomic Studies involving Fructosylated Proteins
Stable Isotope Labeling in Mammals (SILAM) is a powerful technique for in vivo quantitative proteomics. fao.orguq.edu.auuu.nl This method involves feeding an organism, typically a rodent, a diet in which a specific amino acid is replaced with its heavy isotope-labeled counterpart, leading to the incorporation of the labeled amino acid into all newly synthesized proteins. researchgate.net This creates an in vivo-generated internal standard for mass spectrometry-based proteomic analysis.
While SILAM has traditionally been used to study protein turnover and expression, its application can be extended to investigate post-translational modifications like fructosylation. By combining a SILAM approach with the analysis of fructosylated peptides, researchers can gain insights into the dynamics of protein glycation in a whole-organism context. For instance, a study could be designed to compare the fructosylated proteome of a diabetic mouse model with that of a healthy control. The tissues from a "heavy" SILAM mouse, where all proteins are labeled (e.g., with 13C6-lysine), can be used as an internal standard. researchgate.net By spiking the tissue lysates from the experimental (unlabeled) mice with the "heavy" tissue lysate, one can accurately quantify the relative abundance of specific fructosylated peptides between the diabetic and control groups. This approach helps to identify which proteins are more susceptible to fructosylation under hyperglycemic conditions and to what extent.
Table 1: Representative SILAM Experimental Design for Fructosylated Proteome Analysis
| Experimental Group | Diet | Purpose | Analytical Approach |
| Control Mice | Standard Chow | To establish the baseline fructosylated proteome. | LC-MS/MS analysis of tryptic digests to identify and quantify fructosylated peptides relative to the SILAM standard. |
| Diabetic Mice | Standard Chow | To identify changes in the fructosylated proteome associated with diabetes. | LC-MS/MS analysis of tryptic digests to identify and quantify fructosylated peptides relative to the SILAM standard. |
| SILAM Standard Mice | 13C6-Lysine enriched chow | To generate a "heavy" proteome for use as an internal standard for quantification. | Tissues are harvested and pooled to create a universal internal standard for all experimental samples. |
Experimental Design Considerations for In Vivo 13C6 Tracer Studies
In vivo tracer studies using 13C6-labeled compounds, such as 13C6-glucose or potentially Fru-Asn-13C6, are instrumental in elucidating metabolic pathways and fluxes. Current time information in Bangalore, IN.mcgill.ca The design of such studies requires careful consideration of several factors to ensure the generation of meaningful and interpretable data.
One of the primary considerations is the method of tracer administration. This can be achieved through various routes, including oral gavage, intravenous infusion, or incorporation into the diet. Current time information in Bangalore, IN.nih.gov The choice of administration route depends on the specific research question. For instance, a bolus oral gavage of a 13C-labeled tracer can be used to study its absorption and first-pass metabolism in the liver. Current time information in Bangalore, IN. In contrast, continuous intravenous infusion is often employed to achieve a steady-state labeling of metabolites in the plasma and tissues, which is crucial for metabolic flux analysis. mcgill.ca
The duration of the tracer study and the timing of sample collection are also critical parameters. Short-term studies, with sample collection at time points ranging from minutes to a few hours post-administration, can provide insights into the rapid metabolic fate of the tracer. Current time information in Bangalore, IN. Longer-term studies, spanning several hours or even days, are necessary to investigate the incorporation of the label into macromolecules like proteins and to study slower turnover processes. frontiersin.org
The selection of tissues for analysis is another key aspect of the experimental design. Depending on the hypothesis, researchers may choose to analyze blood, liver, muscle, adipose tissue, brain, or other organs to understand the systemic and tissue-specific metabolism of the tracer. Current time information in Bangalore, IN.
Finally, the analytical method used to measure 13C enrichment is of utmost importance. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly used techniques for this purpose. frontiersin.orgresearchgate.net These methods allow for the separation of different isotopologues (molecules that differ only in their isotopic composition) and the accurate determination of their relative abundances, which is essential for calculating metabolic fluxes.
Table 2: Key Considerations for In Vivo 13C6 Tracer Study Design
| Parameter | Options | Considerations |
| Tracer Administration | Oral Gavage, Intravenous Infusion, Dietary Incorporation | The choice depends on the desired metabolic state (e.g., bolus vs. steady-state) and the biological question being addressed. Current time information in Bangalore, IN.mcgill.canih.gov |
| Study Duration & Sampling | Minutes, Hours, Days | Short durations are suitable for rapid metabolic events, while longer durations are needed for slower turnover processes and incorporation into macromolecules. Current time information in Bangalore, IN.frontiersin.org |
| Tissue Selection | Blood, Liver, Muscle, Brain, etc. | The choice of tissues should be guided by the specific metabolic pathways and physiological processes under investigation. Current time information in Bangalore, IN. |
| Analytical Method | GC-MS, LC-MS | The analytical platform must be capable of resolving and quantifying different isotopologues to determine 13C enrichment accurately. frontiersin.orgresearchgate.net |
Computational and Bioinformatics Tools for Fru Asn 13c6 Data Integration and Interpretation
Software for 13C-Isotopomer Distribution Analysis and Flux Estimation
Metabolic Flux Analysis (MFA) using 13C as a tracer is the cornerstone for quantifying in vivo reaction rates. The analysis of mass isotopomer distributions from Fru-Asn-13C6 requires specialized software that can solve complex systems of algebraic and differential equations to estimate carbon fluxes throughout a metabolic network. nih.govoup.com These software packages are not designed specifically for Fru-Asn-13C6 but are versatile platforms for any 13C-labeling experiment.
When Fru-Asn-13C6 is introduced into a biological system, the 13C label is incorporated into various downstream metabolites. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy measure the distribution of 13C within these metabolites, creating detailed isotopomer profiles. MFA software uses these profiles, along with a defined metabolic network model and measured extracellular exchange rates, to perform a least-squares regression and generate a comprehensive map of intracellular fluxes. nih.gov
Several software tools are available to facilitate these complex calculations. For instance, isotopically non-stationary MFA (INST-MFA) methods are necessary when isotopic steady state is not reached, a common scenario in studies with slow-to-label mammalian cell cultures. nih.gov Software like Isotopomer Network Compartmental Analysis (INCA) is capable of performing both steady-state and non-stationary MFA calculations. nih.govnih.gov Other widely used platforms include 13CFLUX2, which offers a high-performance suite for designing and evaluating carbon labeling experiments, and FiatFlux, an intuitive tool for users not deeply familiar with numerical methods. oup.comnih.gov These tools automate the generation and solution of the balance equations for networks of arbitrary complexity, significantly reducing the computational burden on researchers. nih.govmdpi.com
Table 1: Software for 13C-Metabolic Flux Analysis
| Software | Key Features | Primary Application | Reference |
|---|---|---|---|
| INCA (Isotopomer Network Compartmental Analysis) | Supports both steady-state and isotopically non-stationary MFA. Can regress multiple experiments simultaneously. | Comprehensive flux mapping in various organisms, including mammalian cells. | nih.govnih.gov |
| 13CFLUX2 | High-performance suite with its own XML-based language (FluxML). Supports multicore CPUs and clusters for large-scale investigations. | Designing and evaluating complex 13C-labeling experiments, particularly in microorganisms. | oup.commdpi.com |
| FiatFlux | User-friendly interface for flux ratio analysis from MS data. Integrates metabolite balances with 13C-derived constraints. | Quantitative investigations of intracellular metabolism for non-expert users. | nih.govbiorxiv.org |
| OpenFLUX/OpenFLUX2 | Open-source software with efficient modeling capabilities. | 13C-based metabolic flux analysis, particularly in microbial systems. | mdpi.comresearchgate.net |
| WUFlux | Open-source platform with a user-friendly interface and templates for various prokaryotic species. | 13C-MFA of bacterial metabolism, including non-model organisms. | github.io |
| FreeFlux | Open-source Python package for fast and reliable flux analysis in both steady and non-stationary states. | Time-efficient fluxomic phenotyping for metabolic engineering and synthetic biology. | acs.org |
Metabolic Network Reconstruction and Constraint-Based Modeling for Fru-Asn Related Pathways
To interpret data from Fru-Asn-13C6 tracing, a detailed metabolic network model is required. Metabolic network reconstruction is the process of assembling all known biochemical reactions occurring in a specific organism or tissue into a structured format. nih.govd-nb.info This process involves compiling information from genomic annotations, biochemical databases (like KEGG), and extensive literature curation. nih.govhelsinki.fi For a study involving Fru-Asn, the network must include pathways for asparagine and fructose (B13574) metabolism, as well as the non-enzymatic glycation reaction (Maillard reaction) that forms the compound. wur.nllatu.org.uynih.gov
A key example of a relevant pathway is the fructose-asparagine (B1147485) (F-Asn) utilization pathway found in Salmonella enterica. Research has detailed the genes and enzymes involved, such as FraB (deglycase), FraD (kinase), and FraE (asparaginase homolog), which process F-Asn. osu.edunih.gov Reconstructing this pathway involves defining the stoichiometry of each reaction, the cellular compartment where it occurs (e.g., cytoplasm, periplasm), and the genes associated with each enzymatic step. nih.govresearchgate.net
Once reconstructed, these networks can be analyzed using Constraint-Based Modeling (CBM). nih.gov CBM uses physicochemical constraints, such as mass balance and reaction thermodynamics, to define a space of possible metabolic states. nih.govosti.gov Flux Balance Analysis (FBA), a prominent CBM technique, can then predict the distribution of metabolic fluxes through the network that optimizes a specific biological objective, such as biomass production or ATP generation, without requiring detailed kinetic parameters. nih.gov In the context of Fru-Asn-13C6, CBM could be used to simulate how the introduction of this compound perturbs cellular metabolism or to predict the maximum theoretical yield of a downstream product derived from its carbon backbone.
Data-Driven Approaches and Machine Learning for Isotopic Profile Interpretation and Predictive Modeling
While traditional MFA is powerful, it can be computationally intensive and relies on well-defined metabolic models. Data-driven approaches, including machine learning (ML), offer complementary methods to analyze complex isotopic data and predict metabolic phenotypes. biorxiv.orgnih.gov These methods can identify patterns and relationships in large datasets without a pre-defined model of the underlying physiology. nih.govd-nb.info
For instance, regression models like artificial neural networks (ANNs) can be trained on simulated data, where metabolic fluxes are varied and the resulting 13C isotopomer distributions are calculated. nih.govd-nb.info Once trained, these ANNs can predict metabolic fluxes from experimentally measured isotopic data orders of magnitude faster than traditional regression methods. biorxiv.orgbiorxiv.org This is particularly useful for interpreting the non-linear relationships between fluxes and isotopic labeling patterns. nih.gov
A recently developed framework, ML-Flux, utilizes a two-stage machine learning approach. It first uses deep learning to impute missing values in labeling data and then employs neural networks to convert the comprehensive labeling information into metabolic fluxes. biorxiv.orgbiorxiv.org Such an approach could be applied to data from Fru-Asn-13C6 experiments to predict fluxes even with incomplete measurements of downstream metabolites. biorxiv.org Other ML algorithms, such as support vector machines (SVM) and k-nearest neighbors (KNN), have also been used to classify samples based on their isotopic and elemental profiles, which could be adapted to differentiate metabolic states based on the processing of Fru-Asn-13C6. mdpi.com
Table 2: Data-Driven and Machine Learning Approaches
| Approach | Description | Application to Fru-Asn-13C6 Data | Reference |
|---|---|---|---|
| Artificial Neural Networks (ANN) | A regression model capable of capturing non-linear relationships in metabolic systems. | Predicting metabolic fluxes from measured 13C isotopomer distributions of Fru-Asn-13C6 metabolites. | nih.govd-nb.infobiorxiv.org |
| ML-Flux | A two-stage deep learning framework that imputes missing data and predicts fluxes. | Streamlining flux quantitation from incomplete isotopic labeling data derived from Fru-Asn-13C6. | biorxiv.orgbiorxiv.org |
| Multivariate Regression (e.g., PLS, PCR) | Linear regression models used to estimate physiological parameters (fluxes) from isotopic data. | Identifying which downstream metabolite isotopomers are most influential in predicting fluxes related to Fru-Asn metabolism. | nih.govd-nb.info |
| Isotopologue Similarity Networking (IsoNet) | A data-driven strategy to deduce unknown metabolic reactions by clustering metabolites with similar isotopologue patterns. | Discovering previously unknown reactions or pathways involved in the metabolism of Fru-Asn. | researchgate.net |
Databases and Resources for Fructosamine (B8680336) and Glycation Product Information
Research on Fru-Asn-13C6 is supported by various databases that curate information on fructosamines and other advanced glycation end products (AGEs). nih.gov AGEs are a diverse group of compounds formed non-enzymatically between sugars and the free amino groups of proteins, lipids, or nucleic acids. nih.govnih.gov Fru-Asn itself is an Amadori product, an early-stage intermediate in the Maillard reaction that can lead to the formation of irreversible AGEs. wur.nlwikipedia.org
Databases that compile the AGE content in various foods are valuable for understanding dietary exposure and its physiological impact. nih.govmdpi.comresearchgate.net While a specific database for Fru-Asn may not exist, general AGE databases provide critical context. They contain information on the chemical structures, formation pathways, and concentrations of various AGEs, such as Nε-(carboxymethyl)lysine (CML), in different food items and under various cooking conditions. nih.govresearchgate.net This information is crucial for designing experiments and understanding the broader biological significance of glycation products like Fru-Asn. These resources help researchers estimate dietary intake and explore the relationship between specific glycation products and metabolic health and disease. mdpi.comresearchgate.net
Table 3: Databases and Resources
| Database/Resource | Focus | Relevance to Fru-Asn Research | Reference |
|---|---|---|---|
| Dietary AGE Database (dAGE) | Provides data on the AGE content of numerous common food items. | Allows for estimation of dietary intake of glycotoxins and helps in designing diets with controlled AGE content for experimental studies. | nih.gov |
| Food-based AGE Database | A comprehensive database detailing the content of 10 different types of AGEs in commonly consumed foods. | Enables accurate assessment of dietary exposure to specific AGEs, providing context for the study of individual glycation products like Fru-Asn. | researchgate.net |
| KEGG (Kyoto Encyclopedia of Genes and Genomes) | A database resource for understanding high-level functions and utilities of the biological system from molecular-level information. | Provides pathway maps for asparagine and fructose metabolism, which are essential for reconstructing metabolic networks. | nih.gov |
| Human Metabolome Database (HMDB) | A comprehensive, high-quality, freely accessible online database of small molecule metabolites found in the human body. | Contains information on metabolites related to glycation, including their chemical properties and links to diseases. | N/A |
Table 4: Compound Names
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| Fru-Asn | Fructosyl-asparagine |
| Fru-Asn-13C6 | Fructosyl-asparagine-13C6 |
| AGEs | Advanced Glycation End Products |
| CML | Nε-(carboxymethyl)lysine |
| 6-P-F-Asp | 6-phosphofructose-aspartate |
Future Directions and Emerging Research Avenues for Fru Asn 13c6 Studies
Development of Novel Positional and Uniform Isotopic Labeling Strategies for Complex Fructosyl-Compounds
The synthesis of isotopically labeled compounds is a cornerstone of metabolic research. For complex molecules like Fru-Asn, the strategic placement of stable isotopes is crucial for tracing their metabolic fate. Future research will likely focus on developing more sophisticated and efficient labeling strategies.
Positional Labeling: The development of methods for positional or site-specific labeling of the fructose (B13574) moiety in Fru-Asn will offer a more granular view of metabolic transformations. For instance, labeling specific carbons can help distinguish between different metabolic entry points and pathway splits.
Table 1: Potential Positional ¹³C Labeling Strategies for the Fructose Moiety of Fru-Asn and Their Research Applications
| Labeled Position(s) | Research Application |
|---|---|
| [1-¹³C]Fructose | Tracing the entry into glycolysis via fructokinase and aldolase (B8822740) cleavage. |
| [6-¹³C]Fructose | Following the carbon flow through the lower part of glycolysis and into the TCA cycle. |
| [1,6-¹³C₂]Fructose | Differentiating between glycolysis and the pentose (B10789219) phosphate (B84403) pathway. oup.com |
| [2-¹³C]Fructose | Investigating the specifics of fructosamine (B8680336) processing and degradation. |
The synthesis of these diverse isotopologues of Fru-Asn will require innovative chemical and enzymatic approaches, moving beyond the current reliance on generally labeled precursors.
Integration of Fru-Asn-¹³C₆ Studies with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding
To gain a holistic understanding of the biological impact of Fru-Asn, integrating stable isotope tracing data with other "omics" datasets is essential. This systems biology approach can reveal the regulatory networks that govern the metabolic response to this compound.
Metabolomics and Fluxomics: Tracing the ¹³C label from Fru-Asn-¹³C₆ through the metabolome allows for the quantification of metabolic fluxes, providing a dynamic picture of cellular metabolism. nih.gov This can identify metabolic bottlenecks and alternative pathways induced by Fru-Asn.
Proteomics: By correlating changes in metabolic fluxes with alterations in the proteome, researchers can identify enzymes and transporters whose expression or activity is modulated by Fru-Asn. Post-translational modifications, such as acetylation, which can be influenced by metabolic shifts, can also be investigated. nih.gov
Transcriptomics: Analyzing the transcriptome in parallel with metabolomic data can uncover the genetic regulatory mechanisms that respond to Fru-Asn. This can reveal signaling pathways and transcription factors that are activated or repressed, providing a deeper understanding of the cellular response.
Table 2: Illustrative Multi-Omics Integration Strategy for Fru-Asn-¹³C₆ Studies
| Omics Layer | Data Generated | Integrated Insights |
|---|---|---|
| Metabolomics | ¹³C enrichment in downstream metabolites | Quantification of metabolic flux through key pathways. |
| Proteomics | Changes in protein expression and post-translational modifications | Identification of key enzymes and regulatory proteins involved in Fru-Asn metabolism. |
| Transcriptomics | Alterations in gene expression profiles | Elucidation of the genetic and signaling pathways that regulate the metabolic response to Fru-Asn. |
This integrated approach will be instrumental in building comprehensive models of how cells and organisms process and respond to fructosyl-amino acid conjugates.
Exploration of Fru-Asn-¹³C₆ in Novel Biological Systems and Physiopathological Contexts
The biological relevance of fructose and asparagine metabolism suggests that Fru-Asn could play a role in a variety of biological and disease contexts. The use of Fru-Asn-¹³C₆ will be critical in exploring these new frontiers.
Cancer Metabolism: Many cancer cells exhibit enhanced fructose utilization to support their proliferation. researchgate.net Fru-Asn-¹³C₆ can be used to investigate how cancer cells metabolize this glycated amino acid and whether it contributes to tumor growth and survival, potentially revealing new therapeutic targets.
Microbial Metabolism: The gut microbiome is known to metabolize a wide range of dietary components. Studying the metabolism of Fru-Asn-¹³C₆ by different gut microbial species could shed light on the role of Maillard reaction products in host-microbe interactions and their impact on gut health.
Neurological Disorders: Glycation has been implicated in the pathogenesis of neurodegenerative diseases. Fru-Asn-¹³C₆ could serve as a probe to study the uptake and metabolic effects of advanced glycation end-product precursors in neuronal cells.
Inborn Errors of Metabolism: The study of Fru-Asn-¹³C₆ metabolism could provide insights into congenital disorders of glycosylation and other metabolic diseases where the processing of sugars and amino acids is impaired. researchgate.net
Advancements in High-Throughput Analytical Methodologies for Complex Isotopic Mixtures
The analysis of samples from stable isotope tracing experiments can be complex due to the presence of multiple isotopologues. Advancements in analytical technologies are crucial for the high-throughput and high-resolution analysis of these mixtures.
Mass Spectrometry: The continued development of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) techniques, such as those coupled with ultra-high-performance liquid chromatography (UPLC-MS/MS), will enable more sensitive and specific detection of ¹³C-labeled metabolites derived from Fru-Asn-¹³C₆. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR spectroscopy provides detailed information on the positional distribution of isotopes within a molecule, which is invaluable for elucidating metabolic pathways. acs.org Future advancements in NMR technology, including higher field strengths and cryoprobe technology, will enhance its utility in this area.
Computational Tools: The development of sophisticated software for the analysis of large-scale isotopic labeling datasets is essential. These tools are needed for the deconvolution of mass spectra, the calculation of isotopic enrichment, and the modeling of metabolic fluxes.
Table 3: Comparison of Key Analytical Techniques for Fru-Asn-¹³C₆ Metabolite Analysis
| Technique | Strengths | Limitations |
|---|---|---|
| UPLC-HRMS | High sensitivity, high throughput, can analyze complex mixtures. | Isomer separation can be challenging, requires authentic standards for absolute quantification. |
| GC-MS | Excellent separation for volatile compounds, provides detailed fragmentation patterns. | Requires derivatization for non-volatile compounds like Fru-Asn. |
| NMR Spectroscopy | Provides positional isotopic information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| MALDI Imaging | Provides spatial distribution of metabolites in tissues. | Quantification can be challenging, lower resolution than microscopy. nih.gov |
The synergy between these advanced analytical platforms and sophisticated computational approaches will be pivotal in maximizing the information gleaned from Fru-Asn-¹³C₆ tracer studies.
Q & A
Q. What is the significance of using 13C6 labeling in Fru-Asn for metabolic flux analysis?
Stable isotope labeling (e.g., 13C6) enables precise tracking of metabolic pathways by distinguishing labeled compounds from endogenous counterparts. This is critical for quantifying flux rates in pathways like glycolysis or amino acid metabolism. Techniques such as isotope-ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR) are used to detect isotopic enrichment . For example, 13C6-labeled glucose or glutamine has been applied to study cancer cell metabolism, revealing compartment-specific metabolic activities .
Q. What analytical techniques are most effective for detecting Fru-Asn - 13C6 in biological samples?
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. NMR is also used for structural elucidation but requires higher isotopic enrichment. For SILAC-based proteomics, MS detects mass shifts caused by 13C6 incorporation, enabling quantitative comparisons .
Q. What are the key considerations when designing experiments involving this compound?
- Isotopic Purity : Ensure ≥98% isotopic enrichment to avoid background noise.
- Controls : Use unlabeled controls to distinguish endogenous vs. labeled metabolites.
- Sampling Timepoints : Align with metabolic turnover rates (e.g., cell doubling time) to capture dynamic flux .
Advanced Research Questions
Q. How can researchers optimize the incorporation efficiency of this compound in mammalian cell cultures?
- Media Formulation : Use dialyzed serum to remove unlabeled amino acids.
- Cell Doubling Time : Ensure ≥5 doublings for full isotope incorporation (e.g., SILAC protocols).
- Validation : Confirm incorporation via MS or isotopic ratio analysis .
- Example : A study using 13C6-leucine in muscle cell differentiation achieved 99% incorporation after 5 passages, enabling accurate quantification of protein synthesis rates .
Q. How should contradictory data from studies using this compound be reconciled?
- Methodological Audit : Compare isotope purity, cell culture conditions, and analytical protocols.
- Statistical Validation : Use multivariate analysis to account for confounding variables (e.g., nutrient availability).
- Cross-Study Validation : Replicate experiments using shared reference standards .
Q. What strategies mitigate interference from endogenous metabolites when using this compound?
- Chromatographic Separation : Use ultra-high-performance LC (UHPLC) to resolve isotopic isomers.
- Heavy Isotope Internal Standards : Spike samples with 15N or 2H-labeled analogs for normalization.
- Computational Modeling : Apply flux balance analysis (FBA) to deconvolute labeled/unlabeled signals .
Data Analysis and Interpretation
Q. How can researchers quantify metabolic flux using 13C6-labeled Fru-Asn?
- Isotopomer Analysis : Measure positional 13C enrichment (e.g., MIDA or MIDAS software).
- Flux Maps : Integrate MS data with genome-scale metabolic models (GEMs) to predict pathway activity .
- Case Study : In oral cancer cells, 13C6-glucose tracing revealed elevated glycolysis and suppressed TCA cycle activity under hypoxia .
Q. What are common pitfalls in interpreting 13C6 isotopic labeling data?
- Isotope Dilution : Unaccounted endogenous pools skew enrichment ratios.
- Compartmentalization : Subcellular metabolite pools (e.g., mitochondrial vs. cytosolic) may require fractionation.
- Dynamic Range : Low-abundance metabolites may fall below detection thresholds .
Literature and Reproducibility
Q. How should researchers contextualize their findings within existing literature on 13C6-labeled compounds?
Q. What steps ensure reproducibility in 13C6-based studies?
- Protocol Transparency : Publish detailed methods for media preparation, labeling duration, and MS parameters.
- Data Sharing : Deposit raw isotopomer data in repositories like MetaboLights.
- Blinded Analysis : Use independent labs for data validation to reduce bias .
Table: Key Applications of 13C6-Labeled Compounds in Metabolic Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
